An In-depth Technical Guide to 4-tert-butyl-N-(3-ethoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-tert-butyl-N-(3-ethoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications
The benzamide functional group is a cornerstone in a multitude of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The strategic incorporation of a 4-tert-butyl group on the benzoyl ring and an N-(3-ethoxypropyl) substituent offers an interesting modification to this well-established pharmacophore, potentially leading to novel structure-activity relationships.[2][3]
Synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide
The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of a primary or secondary amine with a benzoyl chloride derivative.[4][5] This reaction, often conducted under Schotten-Baumann conditions, is a reliable and high-yielding procedure.[6] The proposed synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide follows this established methodology.
The synthesis is a two-step process, commencing with the preparation of the requisite amine, 3-ethoxypropan-1-amine, followed by its acylation with 4-tert-butylbenzoyl chloride.
Experimental Protocol
Part 1: Synthesis of 3-ethoxypropan-1-amine
The synthesis of 3-ethoxypropan-1-amine can be achieved through the cyanoethylation of ethanol with acrylonitrile, followed by the catalytic hydrogenation of the resulting 3-ethoxypropionitrile.[7]
Step 1: Synthesis of 3-ethoxypropionitrile
-
In a well-ventilated fume hood, to a stirred solution of ethanol, add a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Cool the reaction mixture in an ice bath.
-
Slowly add acrylonitrile dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the catalyst with a dilute acid and remove the excess ethanol under reduced pressure.
-
The resulting crude 3-ethoxypropionitrile can be purified by distillation.
Step 2: Hydrogenation of 3-ethoxypropionitrile to 3-ethoxypropan-1-amine
-
In a high-pressure reactor, combine the purified 3-ethoxypropionitrile with a suitable hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst) and a solvent such as ethanol.[7]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0-6.0 MPa).[7]
-
Heat the reaction mixture to the appropriate temperature (e.g., 70-150 °C) and maintain stirring until the hydrogen uptake ceases.[7]
-
After cooling and carefully venting the reactor, filter off the catalyst.
-
The resulting 3-ethoxypropan-1-amine can be purified by fractional distillation.[7]
Part 2: Synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide
Step 3: Acylation of 3-ethoxypropan-1-amine
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-ethoxypropan-1-amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.[5]
-
Cool the solution to 0 °C in an ice bath.[4]
-
To the cooled and stirred solution, add a solution of 4-tert-butylbenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude 4-tert-butyl-N-(3-ethoxypropyl)benzamide can be purified by recrystallization or column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 4-tert-butyl-N-(3-ethoxypropyl)benzamide should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy will be crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons, the aromatic protons, the protons of the ethoxypropyl chain, and the amide N-H proton.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C-H stretches of the alkyl and aromatic groups.
Predicted Physicochemical Properties
While experimental data for 4-tert-butyl-N-(3-ethoxypropyl)benzamide is not available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.[8][9][10][11]
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₅NO₂ |
| Molecular Weight | 263.38 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 80-100 °C |
| Boiling Point | > 300 °C |
| LogP (Octanol/Water) | Estimated 3.5 - 4.5 |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; Insoluble in water. |
Potential Applications and Research Directions
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The introduction of the 4-tert-butyl group can enhance lipophilicity and potentially influence binding to biological targets.[12] The N-(3-ethoxypropyl) substituent provides a flexible and polar side chain that could engage in hydrogen bonding interactions.
Based on the known activities of structurally related benzamides, 4-tert-butyl-N-(3-ethoxypropyl)benzamide could be investigated for the following potential applications:
-
Antimicrobial Activity: Many benzamide derivatives have shown potent activity against various bacterial and fungal strains.[1] The synthesized compound could be screened against a panel of clinically relevant pathogens.
-
Anti-inflammatory Activity: Substituted benzamides have been reported to possess anti-inflammatory properties.[13][14] The novel compound could be evaluated in in-vitro and in-vivo models of inflammation.
-
Antitumor Activity: The benzamide core is present in several anticancer agents.[15] The antiproliferative activity of 4-tert-butyl-N-(3-ethoxypropyl)benzamide could be assessed against various cancer cell lines.
Further research should focus on the biological evaluation of this compound and the synthesis of a library of related derivatives to explore the structure-activity relationship (SAR).
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 4-tert-butyl-N-(3-ethoxypropyl)benzamide.
References
-
Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC. [Link]
-
Benzamide, N-(1-phenylbutyl)- Properties - EPA. [Link]
-
Chemical Properties of N-Ethyl-N-methyl-benzamide - Cheméo. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. [Link]
- CN109369423B - Preparation method of 3-ethoxy propylamine - Google P
-
N-Propylbenzamide | C10H13NO | CID 25354 - PubChem. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. [Link]
-
Purification of N-benzylbenzamides : r/chemistry - Reddit. [Link]
-
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC. [Link]
-
Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6) - Cheméo. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. [Link]
-
3-ETHOXYPROPAN-1-AMINE | CAS 6291-85-6 - Matrix Fine Chemicals. [Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. N-Ethyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
